4-Chromanone
Overview
Description
4-Chromanone, also known as chroman-4-one or 2,3-dihydro-1-benzopyran-4-one, is a significant heterocyclic compound that belongs to the class of oxygen-containing heterocycles. It consists of a benzene ring fused to a 2,3-dihydro-γ-pyranone ring. This compound is a major building block in a variety of medicinal compounds and exhibits a broad spectrum of biological and pharmaceutical activities .
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing this compound involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The Pechmann condensation and Michael addition methods are particularly favored due to their relatively straightforward procedures and scalability .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of this compound can yield chroman derivatives.
Substitution: Substitution reactions at different positions of the chromanone ring can lead to a variety of substituted chromanones.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Mechanism of Action
Target of Action
4-Chromanone, also known as 2,3-dihydro-1-benzopyran-4-one, is a heterobicyclic compound that plays a significant role in medicinal chemistry . It exhibits a broad spectrum of biological and pharmaceutical activities, including anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal, and antitubercular activity . The primary targets of this compound are therefore diverse and depend on the specific biological activity being considered.
Mode of Action
The mode of action of this compound is complex due to its wide range of biological activities. The compound interacts with its targets in various ways, leading to different changes depending on the specific target and biological activity. For instance, as an anticancer agent, it may inhibit cell proliferation and induce apoptosis . As an antioxidant, it may neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
Biochemical Pathways
This compound affects multiple biochemical pathways due to its diverse biological activities. For example, in its role as an antioxidant, it may be involved in pathways related to oxidative stress . As an anticancer agent, it may affect pathways related to cell proliferation and apoptosis . .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biological activity. For instance, as an anticancer agent, it may result in the inhibition of cell proliferation and the induction of apoptosis . As an antioxidant, it may neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
Biochemical Analysis
Biochemical Properties
4-Chromanone plays an important role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often leads to strong differences in the chemistry and biological activity of these compounds . For instance, this compound derivatives exhibit a broad range of biological and pharmaceutical activities such as antibiotic, antiparasitic, anticancer, and anti-HIV activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, this compound-derived compounds have been shown to be active in photosynthesis and have a bleaching effect on the plastid system of Euglena gracilis .
Molecular Mechanism
The mechanism of action of this compound at the molecular level involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Scientific Research Applications
4-Chromanone and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Studied for their role in various biological processes and as potential therapeutic agents.
Medicine: Investigated for their pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as intermediates in the synthesis of various industrial chemicals
Comparison with Similar Compounds
4-Chromanone is structurally related to several other compounds, including:
Chromone: Differing by the presence of a double bond between C-2 and C-3.
Flavanone: A 2-phenyl derivative of chroman-4-one.
Isoflavone: A 3-phenyl derivative of chroman-4-one.
Spirochromanone: Featuring a spiro linkage at the chromanone ring.
Uniqueness:
- The absence of a double bond between C-2 and C-3 in this compound distinguishes it from chromone and contributes to its unique biological activities .
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can continue to explore its potential in various scientific fields.
Properties
IUPAC Name |
2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-8-5-6-11-9-4-2-1-3-7(8)9/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTDXOZUKAQDRL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060081 | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
491-37-2 | |
Record name | Chromanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=491-37-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chromanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491372 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chromanone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174058 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chroman-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.034 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 4-chromanone?
A1: The molecular formula of this compound is C9H8O2, and its molecular weight is 148.16 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: this compound can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide valuable information about the structure and stereochemistry of this compound derivatives. Studies have shown the impact of substituents on the chemical shifts of characteristic carbon atoms in the chromanone ring system, particularly at positions 2, 3, and 4. []
Q3: What are some common methods for synthesizing 4-chromanones?
A3: Several synthetic routes are available for preparing 4-chromanones, including:
- Cyclodehydration of o-hydroxyaryl-β-ketols: This method, often using reagents like HMPT, offers a versatile approach to access diverse this compound derivatives. []
- Palladium-catalyzed direct arylation: This approach allows for the direct introduction of aryl groups at the C-3 position of 4-chromanones, enabling the synthesis of racemic isoflavanones and 3,3-diaryl-4-chromanones. []
- Intramolecular Michael-type cyclization: This strategy, often employing a chiral catalyst, enables the stereoselective synthesis of 3-nitro-substituted 4-chromanones with potential biological activities. [, ]
- Condensation Reactions: 4-Chromanones can be synthesized through the condensation of phenols with α,β-unsaturated carboxylic acids using catalysts like zinc chloride/phosphorus oxychloride or aluminum chloride/phosphorus oxychloride. This reaction can lead to various benzodipyran derivatives depending on the reaction conditions and substituents present. []
Q4: How does the Corey-Chaykovsky reagent react with this compound-2-carboxylates?
A4: In an unusual reaction, dimethylsulfoxonium methylide (the Corey-Chaykovsky reagent) facilitates C-methylation at the 2-position of this compound-2-carboxylates with high chemo- and regioselectivity. This finding highlights the unique reactivity of this reagent and its potential for modifying the chromanone framework. []
Q5: What is the role of formaldehyde in the synthesis of this compound derivatives?
A5: Formaldehyde plays a crucial role in the synthesis of this compound derivatives by participating in acid-catalyzed reactions with 4-chromanones, leading to the formation of various products, including acetoxymethyl derivatives, 1,3-dioxanes, and polymers, depending on the reaction conditions and the substitution pattern of the starting this compound. [, ]
Q6: Can you elaborate on the significance of the photochemical reactions of this compound derivatives?
A6: Photochemical reactions offer unique pathways to access diverse this compound derivatives. For example, the irradiation of 3-(2-alkenyl)estrone and 3-(2-alkenyl)-17-norestrone derivatives, followed by base-mediated intramolecular oxa-Michael cyclization, provides access to novel this compound moieties fused to estrone (and 17-norestrone). [] Additionally, the stereoselective photodimerization of (E)-3-benzylidene-4-chromanones in the crystalline state has been extensively studied. The presence and position of halogen substituents on the chromanone ring significantly influence the molecular packing in the crystal lattice, leading to the selective formation of either syn-head-to-head or anti-head-to-tail photodimers. []
Q7: What are some notable biological activities exhibited by this compound derivatives?
A7: this compound derivatives display a wide range of biological activities, including:
- Anti-platelet aggregative activity: Several Mannich bases of 4-chromanones demonstrate potent anti-platelet aggregative activity, particularly against ADP-induced platelet aggregation. These findings highlight the potential of these compounds as therapeutic agents for cardiovascular diseases. [, ]
- Anti-inflammatory activity: Certain Mannich bases of 4-chromanones exhibit significant anti-inflammatory activity in vivo, making them potential candidates for developing new anti-inflammatory drugs. []
- Antitumor activity: Studies have shown that 3,3-disubstituted 3-nitro-4-chromanones exhibit moderate to good in vitro antitumor activities against various cancer cell lines, making them promising lead compounds for further drug discovery efforts. []
- Anti-tubercular activity: 3-Benzylidene-4-chromanones have emerged as a novel cluster of anti-tubercular agents. Several derivatives show potent growth inhibition of Mycobacterium tuberculosis H37Rv in vitro, with promising selectivity indices compared to mammalian cells. []
- Antioxidant activity: Certain 3-benzylidene-4-chromanones, particularly those containing a catechol moiety, demonstrate potent free radical scavenging activity, indicating their potential as antioxidants. []
Q8: How do structural modifications on the this compound scaffold impact biological activity?
A8: Modifications on the this compound scaffold significantly influence biological activity, potency, and selectivity. Some key observations from SAR studies include:
- Substituents at the 3-position: The introduction of various substituents, such as benzylidene, nitro, and amino groups, at the 3-position of 4-chromanones plays a crucial role in modulating their biological activity. For example, 3-benzylidene-4-chromanones exhibit potent anti-tubercular, antioxidant, and α-glucosidase inhibitory activities. [, ] In contrast, 3-nitro-substituted 4-chromanones have shown promising antitumor activity. [, ]
- Substituents on the aromatic ring: The presence and nature of substituents on the aromatic ring of 4-chromanones also significantly impact their biological activity. For instance, the introduction of a halogen group on the chromanone moiety has been shown to influence the solid-state photodimerization behavior of (E)-3-benzylidene-4-chromanones by controlling their molecular arrangement in the crystalline state. [] Furthermore, 7-alkoxy substituents on the this compound ring enhance acyl-CoA: cholesterol acyltransferase (ACAT) inhibitory activity both in vitro and in vivo, highlighting the importance of this substitution pattern for developing novel cholesterol-lowering agents. []
- Stereochemistry: The stereochemistry of this compound derivatives also plays a crucial role in their biological activity. For instance, in the case of 3-amino-4-chromanols, the cis- and trans-isomers exhibit different pharmacological profiles, with the 7,8-dihydroxy-substituted cis-isomers showing strong β2-adrenergic receptor agonist activity while the corresponding trans-isomers lack this activity. This observation emphasizes the significance of controlling the stereochemistry during the synthesis of these compounds to obtain the desired biological activity. []
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